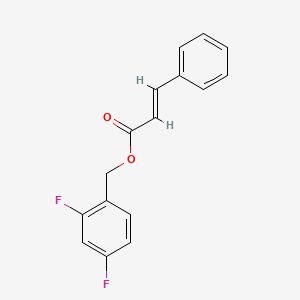

2,4-difluorobenzyl 3-phenylacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies, including decarboxylative trifluoromethylating reagents and difluorocarbene precursors. These methods allow for the introduction of fluorine atoms into organic molecules, which can significantly affect their chemical properties (Lin et al., 2016). Additionally, difluoromethylation reactions, such as those generating difluorocarbene, can be applied to introduce difluoromethyl groups into phenols, producing aryl difluoromethyl ethers in varying yields (Deng et al., 2015).

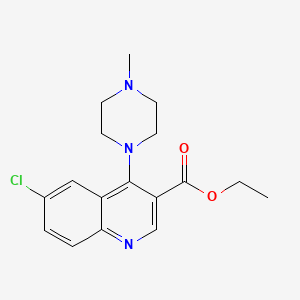

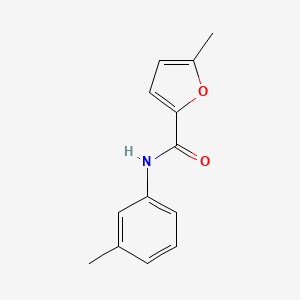

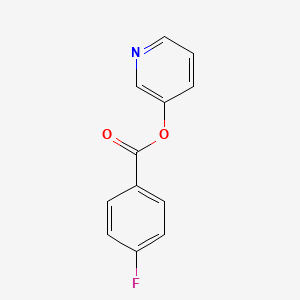

Molecular Structure Analysis

The molecular structure of related fluorinated compounds shows significant influence from the fluorine atoms. For example, the introduction of N-phenyl substituents leads to a more planar ground-state geometry and affects the absorption and fluorescence spectra of the molecules, indicating the critical role of fluorine atoms in determining molecular geometry and electronic properties (Yang et al., 2002).

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, including nucleophilic addition and cyclocondensation. For instance, nucleophilic difluoromethylation of aldehydes has been achieved using TMSCF2Br, showcasing the reactivity of difluoromethyl groups in synthetic chemistry (Xie et al., 2019).

Physical Properties Analysis

The presence of fluorine atoms significantly influences the physical properties of compounds, such as boiling points, melting points, and solubility. Fluorine's high electronegativity and small atomic size allow it to form strong bonds with carbon, affecting the compound's volatility and phase behavior.

Chemical Properties Analysis

Fluorine's presence in organic compounds often results in increased stability, reactivity, and acidity. For example, the synthesis and properties of polyfluorodibenz[b,f][1,4]oxazepines demonstrate the effect of fluorine substituents on the chemical stability and reactivity of these compounds (Allaway et al., 2002).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)methyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O2/c17-14-8-7-13(15(18)10-14)11-20-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSKCTBGZNPHLL-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)

![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)

![3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5614805.png)

![4-methyl-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5614808.png)